REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([N:16]=[C:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:6][c:7]1[NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15].[ClH:30]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([NH2:16])[cH:6][c:7]1[NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)Nc1cc(N)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |